3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride
Description
Chemical Structure and Synthesis 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is a pyridine derivative featuring a methoxy group at the 4-position and an aminomethyl substituent at the 3-position, with a hydrochloride salt enhancing its stability. The compound is synthesized via hydrolysis of intermediates under acidic conditions. For example, heating a precursor in 4N HCl at 100°C for 5 hours yields the product in 82% purity after recrystallization with ethanol .
Properties
IUPAC Name |
3-(aminomethyl)-4-methoxy-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-6-2-3-9-7(10)5(6)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHZGQGPHTQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: It may be used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Key Analytical Data
- 1H NMR (DMSO-d6): δ 11.74 (brs, 1H), 7.90 (brs, 3H), 6.19 (s, 1H), 3.85 (s, 3H), 3.74–3.71 (q, J=11.3 Hz, 5.6 Hz, 2H), 2.22 (s, 3H) .
- Purity: Commercial samples are available at ≥95% purity, with suppliers like Cenmed and Combi-Blocks offering standardized batches .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Below is a comparative analysis:
Key Observations:
- Methoxy vs.
- Dimethyl Substitution: 4,6-Dimethyl derivatives exhibit higher lipophilicity (logP ~1.5), favoring membrane permeability .
- Methylthio Modification: The sulfur atom in 4-(methylthio) analogs may confer redox activity or metal-binding properties, useful in catalytic or antimicrobial contexts .
Biological Activity
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. It can undergo various reactions such as oxidation, reduction, and substitution to yield more complex organic molecules. The aminomethyl group allows for hydrogen bonding and ionic interactions with biological targets, while the methoxy group enhances lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurological and inflammatory pathways. The compound's structure facilitates these interactions, potentially leading to therapeutic effects in various conditions.
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound exhibits antioxidant properties, which may contribute to its anti-inflammatory effects. These properties are crucial for developing treatments for conditions characterized by oxidative stress and inflammation.
Neuroprotective Effects
The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit amyloid-beta aggregation suggests a role in mitigating cognitive decline associated with such conditions .
Anticancer Activity
Preliminary studies have shown that derivatives of pyridine compounds can exhibit anticancer properties. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar activities .
Study on Alzheimer's Disease
In a study investigating the effects of pyridine derivatives on Alzheimer's disease models, this compound was found to inhibit amyloid-beta aggregation effectively. The compound demonstrated an IC50 value indicating potent activity against this pathological process .
Evaluation of Anticancer Properties
Another study focused on the cytotoxic effects of related pyridine compounds on various cancer cell lines. Compounds similar to this compound showed significant inhibition of cell proliferation, highlighting the potential for further development as anticancer agents .
Research Findings Summary
| Study Focus | Findings | IC50 Value |
|---|---|---|
| Neuroprotection | Inhibition of amyloid-beta aggregation | Not specified |
| Anticancer Activity | Significant growth inhibition in cancer cell lines | Varies by compound |
| Anti-inflammatory Effects | Reduction in inflammatory markers in animal models | Not specified |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves protecting group strategies (e.g., Boc protection for the aminomethyl group), solvent selection (polar aprotic solvents like DMF or acetonitrile), and reductive amination for coupling. Post-synthesis purification via recrystallization (methanol/water systems) or column chromatography (silica gel, eluent gradient of dichloromethane/methanol) can enhance purity. Yield monitoring via TLC and in-process HPLC (C18 column, UV detection at 254 nm) ensures reproducibility .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : , , and NMR to resolve tautomerism between pyridinone and hydroxypyridine forms .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or protonation states, as demonstrated for related hydrochlorides .
- Purity Assessment :
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection.
- Elemental Analysis : Verify chloride content (theoretical vs. experimental) .
Q. How do solubility properties influence experimental design for biological assays?
- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) must be quantified via nephelometry or UV-Vis spectroscopy. For low solubility, use co-solvents (≤10% DMSO) or derivatization (e.g., ester prodrugs). Stability in assay buffers (pH 7.4, 37°C) should be monitored via LC-MS to avoid degradation artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO) and rule out isotopic interference .
- 2D NMR : HSQC and HMBC to assign proton-carbon correlations and differentiate tautomers .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
Q. What experimental designs are suitable for stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10, prepared as per USP guidelines) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen flow (10°C/min) to assess thermal stability .
Q. What strategies elucidate the reactivity of the aminomethyl group in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Kinetic Studies : React the compound with electrophiles (e.g., benzaldehyde) in varying solvents (THF, DMF) and monitor progress via NMR.
- Derivatization : Use dansyl chloride to label the primary amine, followed by fluorescence quantification (λ 340 nm, λ 525 nm) .
- Computational Analysis : Calculate Fukui indices to predict nucleophilic sites using Gaussian09 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
